molecular formula C7H14O B1334388 2,3,3-Trimethylbutanal CAS No. 17408-48-9

2,3,3-Trimethylbutanal

Cat. No.: B1334388
CAS No.: 17408-48-9
M. Wt: 114.19 g/mol
InChI Key: IHZLWFWSVIGUST-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbutanal is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Rearrangement Studies

A study investigated the mechanism of BF(3)-catalyzed rearrangement of 2,3,3-trimethyl-1,2-epoxybutane to 2,3,3-trimethylbutanal. This research, conducted using density functional theory, provides insights into the two-step process involving ring opening and hydride/deuteride migration to form aldehyde (Coxon & Thorpe, 2000).

Oxidation and Reaction Rates

Another study focused on the oxidation of 2,2,3-trimethylbutane and its reaction with hydrogen and oxygen mixtures. This research provided rate constants for H and OH attack on the compound, contributing to understanding the chemical behavior of trimethylbutane derivatives (Baldwin & Walker, 1981).

Vibrational Analysis

Research on the vibrational analysis of trimethylalkanes, including 2,3,3-trimethylbutane, was conducted to understand their liquid and solid-state infrared spectra. This study is significant for molecular structure analysis and understanding the behavior of such compounds (Crowder & Gross, 1983).

Gibbs Free Energy Studies

A study examined the vapor pressures and excess Gibbs free energies of mixtures involving 2,3,3-trimethylbutan-2-ol and n-heptane. This research contributes to the thermodynamic understanding of trimethylbutanal derivatives (Wieczorek & Sipowska, 1985).

Carbonium-ion Type Reactions

Research on the treatment of 2,3,3-trimethyl-2-butanol-1-C^(14) with Lucas reagent highlighted the carbonium-ion type reactions and rearrangement involving trimethylbutanal derivatives (Roberts & Yancey, 1955).

Decomposition in Presence of Oxygen

The decomposition of 2,2,3-trimethylbutane in the presence of oxygen was studied, providing insights into the reaction mechanisms and rate constants for various radical reactions (Atri, Baldwin, Evans, & Walker, 1978).

Properties

IUPAC Name

2,3,3-trimethylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(5-8)7(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZLWFWSVIGUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396918
Record name 2,3,3-trimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17408-48-9
Record name 2,3,3-trimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3-trimethylbutanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the solvent influence the stereoselectivity of Grignard reactions with chiral carbonyl compounds like 2,3,3-trimethylbutanal?

A: Research suggests that the solvent can significantly impact the stereoselectivity of reactions involving chiral carbonyl compounds like this compound and Grignard reagents []. While no significant effect was observed with this compound itself, a strong correlation between solvent polarity (measured by the ET parameter) and stereoselectivity was found for reactions with 3-phenylbutanone. This difference is attributed to the varying steric environments of the transition states and how solvent polarity differentially affects them. Essentially, the solvent can influence which diastereomeric transition state is favored, leading to different ratios of the final products.

Q2: What theoretical methods are used to study the formation of this compound?

A: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G level of theory, have been employed to investigate the mechanism of this compound formation []. This approach allows researchers to explore the potential energy surface of the reaction pathway, identifying transition states and intermediates. Combined with calculations of kinetic isotope effects and simulations using the SCRF(SCI-PCM) solvation model, DFT provides valuable insights into the rearrangement reaction leading to this compound.

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